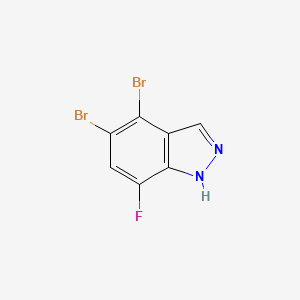

4,5-Dibromo-7-fluoro-1H-indazole

Description

Historical Context and Significance of the Indazole Scaffold in Organic and Medicinal Chemistry

The indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has garnered significant attention from both organic and medicinal chemists for decades. nih.govbldpharm.com Though rare in nature, synthetic indazole derivatives are prominent in a vast number of commercially available drugs and compounds currently in clinical trials. nih.govbldpharm.comresearchgate.net The journey of indazoles in medicinal chemistry began with the marketing of Benzydamine in 1966, and since then, the scaffold has been integral to the development of drugs for a wide array of diseases. nih.govgoogle.com

The significance of the indazole ring lies in its unique chemical properties and its ability to act as a "privileged scaffold." This term refers to a molecular framework that can bind to multiple, diverse biological targets, making it a valuable starting point for drug discovery programs. nih.gov Indazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor properties. nih.govbldpharm.comresearchgate.net This versatility has cemented the indazole nucleus as a critical structural motif in the design of novel therapeutic agents. nih.govresearchgate.net

Structural Features and Aromaticity of Indazoles

Indazole, with the chemical formula C₇H₆N₂, is an aromatic heterocyclic compound. nih.gov Its structure consists of a ten-pi electron system, which imparts significant aromatic stability. google.com The fusion of the benzene and pyrazole rings creates a planar molecule with unique electronic and steric properties. ump.edu.pl These features allow indazole derivatives to participate in various non-covalent interactions with biological macromolecules, such as proteins and nucleic acids, which is a key reason for their widespread use in medicinal chemistry. The aromatic nature of the indazole ring also influences its reactivity in chemical syntheses, allowing for a range of substitution and coupling reactions to create diverse libraries of compounds for screening. chemrxiv.org

The table below summarizes the key properties of the basic 1H-Indazole structure.

| Property | Value |

| Chemical Formula | C₇H₆N₂ |

| Molar Mass | 118.14 g/mol |

| Appearance | Colorless crystalline solid |

| Melting Point | 147 to 149 °C |

| Boiling Point | 270 °C |

| pKa (Indazolium/Indazole) | 1.04 |

| pKa (Indazole/Indazolate) | 13.86 |

Data sourced from public chemical databases and literature. bldpharm.combenthamscience.com

A critical aspect of indazole chemistry is the phenomenon of annular tautomerism, where the proton on the nitrogen atom of the pyrazole ring can reside on either nitrogen atom. This results in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govresearchgate.net A third, less common tautomer, 3H-indazole, is generally not significant. google.com

The equilibrium between the 1H- and 2H-tautomers is a crucial consideration in the synthesis and biological activity of indazole derivatives. researchgate.net Thermochemical studies and theoretical calculations have shown that the 1H-indazole form is thermodynamically more stable than the 2H-indazole form by approximately 2.3 kcal/mol. acs.org Consequently, in the absence of substitution on the nitrogen atoms, the 1H-tautomer is the predominant form. nih.govresearchgate.net However, the relative stability can be influenced by substitution patterns and solvent effects. Both tautomers are important in drug development, and the ability to selectively synthesize one over the other is a key challenge and area of active research in organic chemistry. nih.gov

Overview of Current Research Trends in Substituted Indazoles

Current research on substituted indazoles is heavily focused on their application as inhibitors of protein kinases, which are crucial targets in oncology. sigmaaldrich.com A number of approved anticancer drugs, such as Axitinib, Pazopanib, and Entrectinib, feature the indazole core, demonstrating the success of this scaffold in targeting kinases involved in tumor growth and proliferation. nih.govresearchgate.netsigmaaldrich.com

Researchers are actively exploring a wide range of substitutions on the indazole ring to optimize potency, selectivity, and pharmacokinetic properties. nih.gov Structure-activity relationship (SAR) studies often focus on modifications at various positions of the indazole ring. For instance, substitutions at the C3, C5, and N1 positions have been shown to be critical for activity against different biological targets. uni.lu The development of novel synthetic methodologies to access diverse and complex substituted indazoles remains a major trend, enabling the exploration of new chemical space and the identification of next-generation therapeutic agents. nih.govbldpharm.com Beyond cancer, research continues to uncover the potential of indazole derivatives in treating a variety of other conditions, including inflammatory diseases, neurodegenerative disorders, and infectious diseases. bldpharm.com

Rationale for Investigating Polyhalogenated Indazole Derivatives, including 4,5-Dibromo-7-fluoro-1H-indazole

The deliberate introduction of halogen atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and biological properties. discoveryoutsource.comacs.org The investigation of polyhalogenated indazoles like this compound is driven by the unique and often beneficial effects that halogens can impart. While specific research on this compound is not extensively published, its chemical structure suggests a strong rationale for its synthesis and study based on the known roles of its constituent halogens and the utility of similar compounds.

The Role of Fluorine: The fluorine atom at the 7-position is of particular interest. Fluorine is the most utilized halogen in medicinal chemistry due to its small size and high electronegativity. discoveryoutsource.comuni.lu Its introduction can:

Enhance Metabolic Stability: Fluorine can block sites of metabolic oxidation, increasing the drug's half-life. chemrxiv.org

Improve Binding Affinity: The strong C-F bond can alter the electronic properties of the molecule, leading to more favorable interactions with the target protein. discoveryoutsource.comuni.lu

Modulate Lipophilicity and Bioavailability: Strategic placement of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. discoveryoutsource.comuni.lu

The Role of Bromine: The two bromine atoms at the 4- and 5-positions also serve specific purposes. Bromine, being larger and more polarizable than fluorine, can:

Introduce Steric Effects: The bulkiness of bromine can influence the conformation of the molecule, potentially leading to higher selectivity for the intended biological target. discoveryoutsource.com

Form Halogen Bonds: Bromine can act as a halogen bond donor, forming a specific, non-covalent interaction with electron-donating atoms in a protein's binding site. acs.org This can significantly enhance binding affinity and efficacy. acs.org

Serve as a Synthetic Handle: The bromine atoms are excellent leaving groups for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille couplings), allowing for the facile introduction of further molecular complexity to build more elaborate drug candidates.

The importance of polyhalogenated indazoles is underscored by their use as key intermediates in the synthesis of complex pharmaceuticals. For example, 7-bromo-4-chloro-1H-indazol-3-amine is a crucial building block for Lenacapavir, a potent antiviral agent for the treatment of HIV-1. researchgate.netnih.gov Similarly, various other brominated and fluorinated indazoles are actively being synthesized and evaluated. bldpharm.comresearchgate.net Therefore, this compound represents a highly valuable scaffold, designed to combine the metabolic and binding advantages of fluorine with the steric and synthetic utility of bromine, making it a promising platform for the discovery of new bioactive compounds.

Structure

3D Structure

Properties

Molecular Formula |

C7H3Br2FN2 |

|---|---|

Molecular Weight |

293.92 g/mol |

IUPAC Name |

4,5-dibromo-7-fluoro-1H-indazole |

InChI |

InChI=1S/C7H3Br2FN2/c8-4-1-5(10)7-3(6(4)9)2-11-12-7/h1-2H,(H,11,12) |

InChI Key |

NTOLIPVQWBIACF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C2=C(C=NN2)C(=C1Br)Br)F |

Origin of Product |

United States |

Derivatization and Functionalization of the 4,5 Dibromo 7 Fluoro 1h Indazole Scaffold

Nucleophilic Substitution Reactions of Halogenated Indazoles

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated aromatic and heteroaromatic compounds. In the context of 4,5-Dibromo-7-fluoro-1H-indazole, the fluorine atom at C7 is the most likely site for such a reaction due to the inherent weakness of the C-F bond compared to C-Br and its activation by the heterocyclic ring system. While direct SNAr on the bromine atoms is less common without metal catalysis, conditions promoting such transformations are known in heterocyclic chemistry.

The viability of SNAr reactions is highly dependent on the reaction conditions, including the nucleophile, solvent, and temperature. Strong nucleophiles such as alkoxides, thiolates, and amines can displace the fluoride, leading to the introduction of new functional groups at the C7 position. The presence of two bromine atoms may further influence the electronic properties of the ring, potentially affecting the reaction rate. However, transition-metal-free coupling reactions have been developed that can proceed with aryl bromides and iodides, though they sometimes suffer from a lack of regioselectivity. youtube.com

Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds and are particularly well-suited for modifying halogenated scaffolds like this compound. The two bromine atoms offer distinct opportunities for sequential or double coupling, enabling the construction of complex molecular architectures.

The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron reagent with a halide, is a premier method for creating C-C bonds. For di-halogenated substrates like this compound, controlling the regioselectivity of the coupling is a key challenge. The differential reactivity of the C4-Br and C5-Br bonds can potentially allow for selective mono-arylation under carefully controlled conditions before proceeding to a second coupling reaction.

Research on related substituted indazoles demonstrates the feasibility of this approach. For instance, the Suzuki-Miyaura coupling of 7-bromo-4-sulfonamido-1H-indazoles with various aryl boronic acids proceeds in moderate to excellent yields. rsc.org These reactions are typically performed using a palladium catalyst such as Pd(PPh₃)₄ or more advanced catalysts like XPhosPdG2, in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) and a suitable solvent system (e.g., DME/H₂O or EtOH/H₂O), often with microwave heating to accelerate the reaction. rsc.orgnih.gov Studies on other di-brominated heterocycles have also shown that mono-arylated derivatives can be selectively isolated, highlighting the potential for controlled, stepwise functionalization. youtube.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Halogenated Indazole Scaffolds This table presents data from related compounds to illustrate typical reaction conditions.

| Starting Material | Coupling Partner | Catalyst / Base | Solvent / Temp. | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ / K₂CO₃ | DME/H₂O / 150°C (MW) | 7-(4-Methoxyphenyl)-4-sulfonamido-1H-indazole | 85% | rsc.org |

| 7-Bromo-4-amido-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | DME/H₂O / 150°C (MW) | 7-Phenyl-4-amido-1H-indazole | 74% | rsc.org |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | (4-Fluorophenyl)boronic acid | XPhosPdG2/XPhos / K₂CO₃ | EtOH/H₂O / 120°C (MW) | 3-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 88% | nih.gov |

While the Suzuki-Miyaura reaction is prevalent, other cross-coupling methods can also be employed. Grignard reagents (R-MgX) can be coupled with aryl halides, typically using a nickel or palladium catalyst. However, a significant challenge in applying Grignard reactions to this compound is the presence of the acidic N-H proton. This proton would readily quench the Grignard reagent. Therefore, a protection strategy for the indazole nitrogen, such as introducing a removable protecting group, would be a prerequisite for successful coupling.

Other established cross-coupling reactions like the Stille (organotin reagents), Heck (alkenes), and Sonogashira (terminal alkynes) couplings also represent viable, albeit less commonly used for this specific scaffold, pathways for the derivatization of the C-Br bonds. youtube.com

Functionalization at Nitrogen Atoms (N1 and N2)

The indazole ring contains two nitrogen atoms, and functionalization at these sites, particularly through alkylation or acylation, is a common strategy for modulating the molecule's properties. A central issue in the N-functionalization of 1H-indazoles is the control of regioselectivity, as reactions often yield a mixture of N1 and N2 substituted products. beilstein-journals.org

The direct alkylation of the indazole N-H bond typically requires a base to deprotonate the nitrogen, followed by reaction with an alkyl halide or other electrophile. The ratio of N1 to N2 isomers formed is highly sensitive to several factors:

Substituents on the Indazole Ring: Electron-withdrawing or sterically bulky groups at the C7 position have been shown to favor the formation of the N2-alkylated product. nih.gov

Reaction Conditions: The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvent (e.g., DMF, THF) can significantly influence the N1/N2 ratio. beilstein-journals.orgbeilstein-journals.org For example, using sodium hydride in THF often provides good N1 selectivity for a range of substituted indazoles. beilstein-journals.org

Electrophile: The nature of the alkylating or acylating agent also plays a role in determining the regiochemical outcome. nih.gov

Studies on methyl 5-bromo-1H-indazole-3-carboxylate have shown that alkylation with isopropyl iodide in the presence of sodium hydride in DMF yields a mixture of N1 and N2 products in 38% and 46% yields, respectively. beilstein-journals.org Acylation is also a common transformation, often used to introduce carbonyl-containing functionalities. rsc.org

Table 2: Examples of N-Alkylation Regioselectivity in Substituted Indazoles This table illustrates the influence of substituents and conditions on the N1/N2 product ratio in related indazole systems.

| Indazole Substrate | Electrophile | Base / Solvent | N1 Product Yield | N2 Product Yield | N1:N2 Ratio | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-1H-indazole-3-carboxylate | Isopropyl Iodide | NaH / DMF | 38% | 46% | ~1:1.2 | beilstein-journals.org |

| 1H-Indazole-7-carboxylate | Methyl Iodide | Cs₂CO₃ / DMF | 14% | 85% | 1:6 | beilstein-journals.org |

| 3-(tert-Butyl)-1H-indazole | Benzyl Bromide | NaH / THF | >99% combined | 0% | >99:1 | beilstein-journals.org |

Derivatization for Conjugate Formation

The functional handles installed on the this compound scaffold through the reactions described above can serve as anchor points for the construction of larger molecular conjugates. This is particularly relevant in the development of targeted therapeutics, diagnostic agents, and functional materials.

For example, a C-C coupled product from a Suzuki-Miyaura reaction might introduce an aryl ring bearing a carboxylic acid, an amine, or an alkyne. These functionalities are staples of bioconjugation chemistry:

Carboxylic acids or amines can be readily coupled to form stable amide bonds, linking the indazole derivative to proteins, peptides, or linker molecules.

Alkynes can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"), providing an efficient and orthogonal method for conjugation.

N-alkylation can be used to introduce a linker chain with a terminal functional group suitable for conjugation.

By leveraging the diverse reactivity of the indazole core, a wide array of complex, functional molecules can be synthesized, tailored for specific applications in biology and materials science.

Computational Chemistry and Theoretical Investigations of 4,5 Dibromo 7 Fluoro 1h Indazole and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of indazole systems. These methods allow for the detailed examination of geometric and electronic structures, providing a foundational understanding of the molecule's characteristics.

The following table presents theoretical data for indazole analogues, as specific data for 4,5-Dibromo-7-fluoro-1H-indazole was not found in the cited literature.

| Parameter | Value for 4-fluoro-1H-indazole (Theoretical) | Value for 4-bromo-1H-indazole (Theoretical) |

|---|---|---|

| Total Energy (Hartree) | -432.9 | -2911.6 |

| Dipole Moment (Debye) | 2.85 | 2.88 |

The stability of a molecule is closely related to its electronic structure. DFT studies on substituted indoles and imidazoles have shown that relative stability can be evaluated based on the heat of formation and the energy gap between frontier molecular orbitals. For halogenated indazoles, the high electronegativity of fluorine and bromine atoms significantly influences the electron distribution across the molecule. This redistribution of electron density affects the molecule's stability. A larger energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally implies higher kinetic stability and lower chemical reactivity. Computational analyses of various indazole derivatives confirm that the nature and position of substituents play a crucial role in determining these properties. asianresassoc.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the HOMO and LUMO of reacting species. wikipedia.orgyoutube.com The energies and distributions of these orbitals are key indicators of a molecule's ability to act as an electron donor or acceptor.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for predicting molecular reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, whereas a large gap indicates higher stability and lower reactivity. nih.gov In studies of various indazole derivatives, the HOMO and LUMO energies were calculated to determine global reactivity descriptors like chemical hardness and softness. researchgate.net For instance, a theoretical evaluation of 4-fluoro-1H-indazole and 4-bromo-1H-indazole using DFT at the B3LYP/6-31G++(d,p) level provided values for their HOMO and LUMO energies, allowing for a comparison of their relative reactivities. researchgate.net The electron-withdrawing nature of the halogen substituents is expected to lower the energy levels of both the HOMO and LUMO orbitals in this compound compared to the unsubstituted parent indazole.

The following table presents FMO data for indazole analogues calculated in the gas phase, as specific data for this compound was not found in the cited literature. Energies are given in electron volts (eV).

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 4-fluoro-1H-indazole | -6.59 | -0.58 | 6.01 |

| 4-bromo-1H-indazole | -6.55 | -0.81 | 5.74 |

Data sourced from a theoretical study on indazole derivatives. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. nih.govmdpi.com In halogenated compounds, a region of positive electrostatic potential, known as a "sigma-hole," can form on the halogen atom, making it a potential site for halogen bonding. rsc.org For this compound, MEP analysis would likely reveal negative potential localized around the nitrogen atoms of the pyrazole (B372694) ring, making them potential sites for protonation or coordination. The halogen atoms, particularly bromine, might exhibit positive sigma-holes, influencing intermolecular interactions. mdpi.comnih.gov

Spectroscopic Property Predictions and Correlations

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical research, allowing for the assignment of experimental spectra and the understanding of structure-property relationships. For halogenated indazoles, Density Functional Theory (DFT) is a widely used and reliable method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is routinely performed using the Gauge-Independent Atomic Orbital (GIAO) method within the framework of DFT. These calculations provide theoretical chemical shifts that can be correlated with experimental data, aiding in the definitive structural elucidation of complex molecules.

For a molecule like this compound, computational models would predict the chemical shifts for each unique proton, carbon, and the fluorine atom. The accuracy of these predictions is enhanced by selecting appropriate functionals and basis sets that account for electron correlation and the presence of heavy atoms like bromine. A correlation between theoretically calculated and experimentally observed chemical shifts for a series of analogous halogenated indazoles would typically yield a strong linear relationship, validating the computational methodology. nih.govrsc.orgnih.gov

Vibrational (Infrared) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These computations provide a set of vibrational modes and their corresponding intensities, which can be directly compared to an experimental Infrared (IR) spectrum. To improve the agreement between theoretical and experimental frequencies, a scaling factor is often applied to the calculated values to account for anharmonicity and other systematic errors in the computational method. nih.gov For this compound, DFT calculations would predict characteristic vibrational modes for the N-H stretch, C-H bending, C-N stretching, and the vibrations associated with the carbon-halogen bonds.

Electronic (UV-Visible) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). rsc.orgsharif.edusharif.edu These calculations yield the excitation energies and oscillator strengths for electronic transitions between molecular orbitals. For an aromatic system like this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) corresponding to π → π* transitions. The nature of these transitions can be further analyzed by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sciencegate.app

Interactive Data Table: Predicted Spectroscopic Data for a Representative Halogenated Indazole Analogue

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (δ, ppm) | H1: ~13.0, H3: ~8.2, H6: ~7.5 |

| ¹³C NMR | Chemical Shift (δ, ppm) | C3: ~135, C3a: ~120, C4: ~110, C5: ~115, C6: ~125, C7: ~140, C7a: ~145 |

| ¹⁹F NMR | Chemical Shift (δ, ppm) | F7: ~-120 |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | N-H stretch: ~3400, C-Br stretch: ~600, C-F stretch: ~1100 |

| UV-Vis Spectroscopy | λmax (nm) | ~280, ~310 |

Mechanistic Studies using Computational Approaches

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and potential energy surfaces. For halogenated indazoles like this compound, computational studies can elucidate the pathways of important synthetic transformations.

Suzuki-Miyaura Cross-Coupling: The bromine atoms at the C4 and C5 positions of this compound are potential sites for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. Computational studies on similar brominated indazoles have investigated the mechanism of this reaction. nih.govnih.govmdpi.comresearchgate.netmdpi.com DFT calculations can be used to model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. These studies can help to understand the regioselectivity of the coupling, predicting whether the C4-Br or C5-Br bond is more reactive. Frontier Molecular Orbital (FMO) theory can be employed to analyze the interaction between the HOMO of the organoborane and the LUMO of the palladium complex. sciencegate.apprsc.orgyoutube.comwikipedia.orgyoutube.com

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the indazole ring, further enhanced by the presence of electron-withdrawing halogen atoms, makes this compound a potential substrate for nucleophilic aromatic substitution (SNAr) reactions. Computational studies can model the reaction pathway, which typically proceeds through a Meisenheimer complex intermediate. nih.govnih.govmdpi.com DFT calculations can determine the activation energies for the formation of the intermediate and the subsequent departure of the leaving group. Natural Bond Orbital (NBO) analysis can be used to study the charge distribution in the transition state and intermediate, providing a deeper understanding of the electronic factors that govern the reaction. nih.gov Such studies can predict the most likely site for nucleophilic attack.

Interactive Data Table: Calculated Mechanistic Parameters for a Representative Reaction of a Halogenated Indazole

Note: The following data is illustrative and based on typical computational results for mechanistic studies on analogous halogenated indazoles.

| Reaction Type | Parameter | Calculated Value (kcal/mol) |

| Suzuki-Miyaura Cross-Coupling | Activation Energy (Oxidative Addition) | ~15-20 |

| Suzuki-Miyaura Cross-Coupling | Reaction Energy (Overall) | ~ -10 to -15 (exergonic) |

| Nucleophilic Aromatic Substitution | Activation Energy (Meisenheimer Complex Formation) | ~20-25 |

| Nucleophilic Aromatic Substitution | Stability of Meisenheimer Intermediate | ~ -5 to -10 |

Biological Research of Indazoles: Mechanistic Insights and Target Interactions

Investigation of Molecular Mechanisms of Action

The biological effects of indazole derivatives are rooted in their ability to interact with and modulate the function of key proteins involved in disease pathways. Research into these mechanisms provides a foundational understanding of their therapeutic potential.

Enzyme Inhibition Studies

Enzyme inhibition is a primary mechanism through which many indazole-based compounds exert their effects. By blocking the active sites of enzymes, these molecules can disrupt pathological processes, particularly in oncology and immunology.

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The indazole structure has proven to be a versatile scaffold for developing kinase inhibitors. While specific inhibitory data for 4,5-Dibromo-7-fluoro-1H-indazole against the kinases JNK, EGFR, ALK, JAK, and RIP2 is not detailed in the available literature, extensive research on related indazole amides has demonstrated potent inhibition of the extracellular signal-regulated kinases ERK1/2. nih.gov The discovery and optimization of these indazole amides were achieved through structure-based drug design, leading to compounds that effectively inhibit ERK1/2 enzyme activity and the growth of cancer cell lines with BRAF mutations. nih.gov

Furthermore, the indazole core has been utilized to develop inhibitors for other kinase families. For instance, 1H-indazole derivatives have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFR1-3). mdpi.com Other research has explored indazole-based compounds as inhibitors of Janus kinase 2 (JAK2), a key mediator in inflammatory signaling pathways. scilit.com This body of work underscores the adaptability of the indazole scaffold in achieving selectivity and potency against various kinase targets.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.gov In the context of cancer, IDO1 is often overexpressed in tumor cells and immune cells within the tumor microenvironment, leading to the suppression of T-cell activity and enabling the tumor to evade immune destruction. nih.gov This makes IDO1 a significant target for cancer immunotherapy. nih.gov

Indazole derivatives have emerged as potent inhibitors of the IDO1 enzyme. mdpi.com Studies have shown that the 1H-indazole ring, when appropriately substituted at the C3 position with moieties like carbohydrazide (B1668358), plays a crucial role in achieving strong inhibitory activity. mdpi.com The inhibition of IDO1 by these compounds helps to restore T-cell function and mitigate tumor-induced immune tolerance. nih.govnih.gov

Receptor Binding and Ligand-Target Interactions

Specific receptor binding studies for this compound are not extensively documented in publicly available research. However, the ligand-target interactions involved in its primary mechanism, enzyme inhibition, are well-characterized for the broader indazole class.

For kinase inhibitors, indazole derivatives typically function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the target kinase. The indazole ring often forms crucial hydrogen bonds with the "hinge" region of the kinase, a key interaction that anchors the inhibitor in the active site. The substituents on the indazole ring then extend into other regions of the ATP pocket, and modifications to these substituents are used to achieve potency and selectivity for the target kinase over others. mdpi.com

Similarly, for IDO1 inhibitors, the indazole core and its substituents form specific interactions with the active site of the enzyme, preventing the binding of its natural substrate, tryptophan. nih.gov

Interference with Key Biochemical Pathways

By inhibiting enzymes like kinases and IDO1, indazole derivatives interfere with major biochemical and signaling pathways essential for cell function and disease progression.

Cell Signaling and Proliferation Pathways: Inhibition of kinases such as ERK1/2 directly disrupts the MAPK/ERK signaling cascade. nih.govnih.gov This pathway is central to regulating cell proliferation, differentiation, and survival. In many cancers, this pathway is hyperactivated, and its inhibition by indazole compounds can lead to a reduction in tumor cell growth and survival. nih.gov Likewise, inhibition of JAK kinases can block the JAK-STAT signaling pathway, which is vital for cytokine signaling and immune responses. scilit.com

Immune Regulation Pathways: By inhibiting IDO1, indazole compounds block the catabolism of tryptophan into kynurenine. nih.gov The resulting depletion of tryptophan and accumulation of kynurenine in the tumor microenvironment suppresses the function of effector T cells and promotes the activity of regulatory T cells, thus creating an immunosuppressive state. nih.govnih.gov Reversing this through IDO1 inhibition is a key strategy in cancer immunotherapy to restore the body's anti-tumor immune response. nih.gov

Hypoxia Response Pathways: Certain 1,3-disubstituted indazoles have been identified as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1). nih.govelsevierpure.com HIF-1 is a transcription factor that allows tumor cells to adapt and survive in low-oxygen (hypoxic) environments. By inhibiting HIF-1, these compounds can prevent tumor adaptation to hypoxia, a critical factor in cancer progression and resistance to therapy. nih.gov

Structure-Activity Relationship (SAR) Studies of Halogenated Indazoles

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For halogenated indazoles, SAR studies have revealed key insights into how different substituents and their positions on the indazole ring influence biological activity. mdpi.comnih.gov

The presence, type, and position of halogen atoms on the indazole ring can significantly impact the compound's inhibitory activity. Halogenation can alter the electronic properties of the ring and create new contact points with the target protein, enhancing binding affinity. researchgate.net

SAR studies on indazole-based inhibitors have yielded several general principles:

The core indazole ring is often essential for establishing key hydrogen bonds with the target enzyme. mdpi.com

Substitutions at the C3, C5, and N1 positions are common points for modification to improve potency and selectivity. mdpi.comresearchgate.net

For kinase inhibitors, specific substitutions can exploit unique pockets within the ATP-binding site of different kinases, thereby governing selectivity. researchgate.net

In IDO1 inhibitors, a carbohydrazide group at the C3 position has been shown to be important for strong inhibitory activity. mdpi.com

The table below summarizes general SAR findings for halogenated and substituted indazoles based on available research.

| Scaffold Position/Modification | Observation | Implication on Activity |

| Indazole Core | The 1H-indazole tautomer is a common and effective core scaffold. researchgate.net | Essential for establishing foundational interactions with enzyme active sites. |

| C3-Position | Substitution with amide or carbohydrazide moieties. nih.govmdpi.com | Crucial for potent ERK1/2 and IDO1 inhibition. |

| C5-Position | Substitution with aryl groups. researchgate.net | Influences selectivity for different kinase targets. |

| N1-Position | Substitution with various groups. mdpi.com | Can have a stronger effect on the potency against some enzymes (e.g., EZH1) than others. |

| Halogenation | Introduction of halogens (e.g., bromo, fluoro) on the phenyl ring. | Can increase potency compared to non-halogenated or alkyl-substituted analogs. researchgate.net |

These SAR insights guide medicinal chemists in the rational design of new halogenated indazole derivatives with improved therapeutic profiles. nih.govelsevierpure.com

Impact of Halogenation on Biological Activity

Halogenation is a key chemical modification that significantly influences the biological properties of indazole derivatives. rsc.org The introduction of halogen atoms such as bromine, chlorine, and fluorine can alter a molecule's lipophilicity, electronic distribution, and steric profile, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets. rsc.org

For instance, studies on various indazole derivatives have shown that halogen substituents can enhance their antiproliferative activity. Research on a series of 1H-indazole-3-amine derivatives revealed that the presence of a fluorine atom at certain positions on a phenyl ring attached to the indazole core was crucial for their antitumor activity. mdpi.com Specifically, a 3-fluorophenyl substituent resulted in greater inhibitory activity against the K562 chronic myeloid leukemia cell line compared to other substitutions. mdpi.com In another study, the presence of fluorine substituents on a benzene (B151609) ring at the C-5 position of the indazole had a significant positive effect on the anti-proliferative activity against Hep-G2 hepatoma cells. nih.gov Research into the inhibition of carbonic anhydrase isoenzymes also found that bromine- and chlorine-bonded indazoles exhibited more potent inhibitory effects. nih.gov These findings suggest that the dibromo and fluoro substitutions on the this compound scaffold are likely to be significant modulators of its biological activity.

Influence of Substitution Patterns on Molecular Recognition

The specific pattern of substitution on the indazole ring is critical for molecular recognition and interaction with biological targets. nih.gov Structure-activity relationship (SAR) studies on various indazole series have demonstrated that the placement of substituents dictates the compound's ability to fit into the binding pockets of enzymes and receptors. nih.gov

For example, in a series of indazole-3-carboxamides designed as CRAC channel blockers, the regiochemistry of the amide linker was found to be absolutely critical for activity. nih.gov The indazole-3-carboxamide actively inhibited calcium influx, whereas its reverse amide isomer was completely inactive. nih.gov This highlights the precise geometric and electronic requirements for molecular recognition. Similarly, SAR studies on indazole derivatives as inhibitors of the IDO1 enzyme indicated that substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold played a crucial role in inhibitory activity. nih.gov For the compound this compound, the substituents at positions 4, 5, and 7 would define its interaction with target proteins, with the bromine and fluorine atoms potentially forming halogen bonds or engaging in other specific interactions within a binding site.

Exploration of Biological Targets and Pathways

Research into indazole derivatives has identified several key cellular targets and pathways through which they exert their biological effects.

DNA Gyrase

Bacterial DNA gyrase, a type II topoisomerase, is a well-validated target for antibacterial drugs. nih.gov The indazole scaffold has been identified as a novel class of DNA gyrase B (GyrB) inhibitors. nih.govsemanticscholar.org Through structure-based drug design, researchers have developed thiazolylindazole derivatives with excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While direct studies on this compound are not available, the established activity of the indazole core against this target suggests a potential avenue for its investigation as an antibacterial agent. researcher.life

Tubulin Polymerization and Akt Pathway (from related heterocyclic research)

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. nih.govnih.gov Several studies have shown that indazole derivatives can inhibit this pathway. One study identified a 3-amino-1H-indazole derivative, W24, that exhibited broad-spectrum antiproliferative activity by inhibiting the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis. nih.gov Another study developed indazole-based analogs as potent inhibitors of Akt. nih.gov

Furthermore, the disruption of microtubule dynamics is a proven anti-cancer strategy. While research on 1,2,4-triazoles has shown potent tubulin polymerization inhibitory activity, some indazole derivatives have also been found to affect the cell cycle in ways that suggest interaction with the microtubule system. nih.govnih.gov For example, one polysubstituted indazole caused a significant increase of cells in the G2/M phase and the appearance of polyploid cells, a characteristic effect of microtubule-destabilizing agents. nih.gov These findings in related heterocyclic compounds suggest that the biological effects of this compound could potentially involve the Akt pathway or interference with tubulin polymerization.

In Vitro Biological Evaluation Methodologies (focus on cellular and molecular effects)

The biological activity of novel compounds like this compound is typically first assessed using a variety of in vitro methodologies designed to measure their effects at a cellular and molecular level.

Cellular Assays for Antiproliferative Effects in Cell Lines

A primary method for evaluating potential anti-cancer agents is through cellular assays that measure their antiproliferative or cytotoxic effects against a panel of human cancer cell lines. nih.govresearchgate.netacs.org The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to determine cell viability. nih.gov In this assay, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, the amount of which is proportional to the number of living cells.

Researchers typically expose various cancer cell lines (e.g., breast cancer line 4T1, human chronic myeloid leukemia cell line K562, or lung cancer cell line A549) to the test compound at a range of concentrations for a set period, often 72 hours. nih.govrsc.orgmdpi.com The results are used to calculate the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. nih.gov This value provides a quantitative measure of a compound's potency.

While specific data for this compound is not publicly available, the table below presents IC₅₀ values for other halogenated indazole derivatives from recent studies, illustrating the kind of data generated from these assays.

Table 1: Antiproliferative Activity of Representative Halogenated Indazole Derivatives (Note: The following data is for compounds structurally related to this compound and is presented for illustrative purposes.)

| Compound Name/Code | Substitutions | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| Compound 2f | C6-(4-methylpiperazin-1-yl)pyridin-3-yl, C3-(3,5-dimethoxystyryl) | 4T1 | Breast Cancer | 0.23 | nih.govrsc.org |

| Compound 2f | C6-(4-methylpiperazin-1-yl)pyridin-3-yl, C3-(3,5-dimethoxystyryl) | MCF-7 | Breast Cancer | 1.15 | nih.govrsc.org |

| Compound 6o | C5-(3-fluorophenyl), C3-piperazine derivative | K562 | Chronic Myeloid Leukemia | 5.15 | nih.gov |

| Compound 5j | C5-(3,5-difluorophenyl), C3-thioether derivative | Hep-G2 | Hepatoma | 6.32 | nih.gov |

Studies on Microbial Growth Inhibition (e.g., antibacterial, antifungal)

The indazole scaffold is a prominent feature in many compounds exhibiting a wide range of biological activities, including the inhibition of microbial growth. While direct studies on the antimicrobial properties of this compound are not extensively documented in publicly available research, the broader class of halogenated indazoles has been the subject of numerous investigations, providing valuable insights into their potential as antibacterial and antifungal agents. These studies highlight how the presence and position of halogen substituents on the indazole ring can significantly influence the antimicrobial potency and spectrum of activity.

Research into various substituted indazoles has demonstrated their efficacy against a range of microbial pathogens. orientjchem.orggdcplkd.ac.in The structural diversity of indazole analogs allows for a wide scope of biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. gdcplkd.ac.innih.gov The exploration of halogenated indazoles, in particular, has been a fertile ground for the discovery of novel antimicrobial lead compounds. nih.gov

Antibacterial Insights from Halogenated Indazoles

Studies on various halogenated indazole derivatives have revealed significant antibacterial potential, particularly against Gram-positive bacteria. For instance, a series of novel 4-bromo-1H-indazole derivatives were designed and synthesized as potential inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov The results from this research indicated that these compounds displayed notable activity against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov

In a separate study, a small library of synthetic indazoles, pyrazoles, and pyrazolines was evaluated for antimicrobial activity. mdpi.comresearchgate.net Among the 2H-indazoles tested, three compounds, including 2-(4-Bromo-3,5-difluorophenyl)-2H-indazole, demonstrated weak to modest activity against various Gram-positive clinical isolates, with Minimum Inhibitory Concentration (MIC) values around 128 µg/mL against Enterococcus faecalis species. mdpi.com This suggests that the presence of bromo and fluoro substituents can contribute to antibacterial action. However, these compounds were found to be inactive against the tested Gram-negative species. mdpi.com

The following table summarizes the antibacterial activity of selected indazole derivatives from a study, highlighting their effectiveness against various bacterial strains.

| Compound | S. aureus ATCC 29213 (MIC, µg/mL) | S. epidermidis ATCC 12228 (MIC, µg/mL) | S. pyogenes PS (MIC, µg/mL) | E. coli ATCC 25922 (MIC, µg/mL) | P. aeruginosa ATCC 27853 (MIC, µg/mL) |

| Compound 9 | >256 | 128 | 4 | >256 | >256 |

| Compound 12 | 64 | 64 | 32 | >256 | >256 |

| Compound 18 | 64 | 32 | 16 | >256 | >256 |

| Data sourced from a study on 4-bromo-1H-indazole derivatives as FtsZ inhibitors. nih.gov |

Antifungal Potential of Substituted Indazoles

The antifungal activity of indazole derivatives has also been a significant area of research. A series of indazole-linked triazoles were investigated as potential antifungal agents. nih.gov One analog featuring a 5-bromo substitution on the indazole ring demonstrated considerable antifungal activity against a variety of fungal cultures, including Candida spp. and Aspergillus spp. nih.gov This highlights the potential role of bromine substitution in enhancing antifungal efficacy.

Furthermore, a study on novel substituted indazoles reported their activity against the fungal strain Candida albicans. orientjchem.org The investigation of various N-methyl-3-aryl indazoles revealed that some compounds could prevent the growth of Candida albicans at specific minimum inhibitory concentrations. orientjchem.orggdcplkd.ac.in This indicates that the indazole core, when appropriately substituted, can serve as a promising scaffold for the development of new antifungal agents.

The table below presents findings from an antimicrobial evaluation of various test compounds, including their activity against a fungal strain.

| Compound | Zone of Inhibition against Candida albicans (cm) |

| 5a | 1.8 |

| 5b | 2.5 |

| 5c | 1.9 |

| 5d | 2.6 |

| Results are expressed as the mean of three replicates. orientjchem.org |

Insufficient Research Data Precludes Comprehensive Article on this compound

A thorough investigation into the scientific literature reveals a significant lack of specific research on the chemical compound this compound, preventing the creation of a detailed article focusing on its advanced applications and emerging research directions. While the broader class of indazoles and their fluorinated or brominated derivatives have garnered scientific interest, this particular isomer remains largely unexplored in the specified contexts.

The planned article was to be structured around the compound's role as a building block for complex molecules, its applications in materials science, and its function in supramolecular chemistry. However, searches for dedicated research in these areas yielded no specific studies on this compound.

Lacking Evidence in Key Research Areas:

Building Blocks for Complex Molecular Architectures: There is no available research detailing the use of this compound as a precursor in multi-component reactions. Furthermore, while the synthesis of fused heterocyclic systems from other indazole derivatives is documented, no such examples feature the specific 4,5-dibromo-7-fluoro isomer. researchgate.net

Applications in Advanced Materials Science: The potential for indazole derivatives in dye-sensitized solar cells (DSSCs) and organic electronic materials is recognized in a general sense. However, no studies were found that specifically investigate the properties or performance of this compound in these applications. The influence of its unique substitution pattern on its electronic and semiconducting properties remains uninvestigated.

Supramolecular Chemistry and Intermolecular Interactions: The role of fluorine in mediating intermolecular interactions such as hydrogen and halogen bonding is a known principle in supramolecular chemistry. Nevertheless, the specific intermolecular interactions and supramolecular architectures that might be formed by this compound have not been the subject of any published research.

Advanced Applications and Emerging Research Directions

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding Networks

In the architecture of molecular solids, hydrogen bonds are fundamental in dictating the assembly of molecules. For 4,5-Dibromo-7-fluoro-1H-indazole, the indazole scaffold provides both a hydrogen bond donor (the N-H group) and acceptor sites (the lone pair on the sp2 nitrogen atom). This duality allows for the formation of robust intermolecular hydrogen bonds, typically of the N-H···N type. These interactions are crucial in organizing the molecules into predictable one-dimensional chains or more complex, higher-order supramolecular structures.

The stability of the 1H-tautomer of indazole over the 2H-form is a key factor, making the N-H group a reliable hydrogen bond donor. nih.gov The specific arrangement and strength of these hydrogen bonds can be subtly modulated by the electronic effects of the substituents on the benzene (B151609) ring. The electron-withdrawing nature of the bromine and fluorine atoms in this compound influences the acidity of the N-H proton, which can, in turn, affect the energetics and geometry of the hydrogen bonds formed.

Halogen Bonding Interactions

Beyond classical hydrogen bonding, the presence of two bromine atoms on the indazole ring introduces the possibility of another significant directional interaction: halogen bonding. acs.org A halogen bond is a non-covalent interaction where a halogen atom with a region of positive electrostatic potential (known as a σ-hole) acts as an electrophilic species, attracting a nucleophile. acs.orgnih.gov This interaction, designated as R–X···Y, where X is the halogen and Y is a Lewis base, has gained recognition for its strength and directionality, making it a valuable tool in crystal engineering and drug design. acs.orgacs.org

In this compound, the bromine atoms at the C4 and C5 positions are potential halogen bond donors. The electrophilicity of these bromine atoms is enhanced by the electron-withdrawing fluorine atom and the aromatic indazole system. nih.gov Consequently, they can form directional halogen bonds with suitable acceptors, such as the nitrogen atom of a neighboring indazole molecule (Br···N) or even the π-system of the aromatic rings. Research on other di-bromo heterocyclic compounds has shown that intermolecular halogen bonds can significantly influence the supramolecular architecture, often working in concert with hydrogen bonds to build complex 2D or 3D networks. researchgate.net It is also conceivable that unsymmetrical halogen-halogen interactions, such as a Br···F contact, could occur, as has been observed in other bromo-fluoro aromatic compounds. nih.gov

Future Perspectives in Substituted Indazole Research

The indazole core is a "privileged scaffold" in medicinal chemistry, and research into its substituted derivatives continues to be a vibrant and rapidly evolving field. researchgate.netaustinpublishinggroup.comnih.gov The ability to modify the indazole ring at various positions allows for the fine-tuning of a compound's steric, electronic, and physicochemical properties, opening up vast opportunities for future exploration. researchgate.net

Future research is expected to advance in several key areas:

Novel Synthetic Methodologies: While numerous methods for synthesizing indazoles exist, the development of more efficient, regioselective, and environmentally benign synthetic routes remains a priority. researchgate.netorganic-chemistry.org This includes one-pot reactions and metal-catalyzed cross-coupling strategies to access diverse and complex substitution patterns that are currently challenging to obtain. organic-chemistry.orggoogle.com

Expansion of Therapeutic Applications: Indazole derivatives are well-established as kinase inhibitors for cancer therapy, with several FDA-approved drugs like Axitinib and Niraparib. nih.govnih.gov Future work will likely target new biological pathways and diseases. The inherent versatility of the indazole scaffold makes it a promising candidate for developing agents against inflammation, neurodegenerative diseases, and infectious agents. researchgate.net

Materials Science: The application of substituted indazoles is expanding beyond medicine into materials science. The unique photophysical and electronic properties of certain indazole derivatives could be harnessed to create novel organic light-emitting diodes (OLEDs), sensors, and functional dyes.

Supramolecular Chemistry and Crystal Engineering: A deeper understanding of the non-covalent interactions governing the solid-state packing of substituted indazoles, such as the hydrogen and halogen bonds discussed for this compound, will be crucial. This knowledge can be applied to the rational design of co-crystals and polymorphs with optimized properties like solubility, stability, and bioavailability, which are critical for pharmaceutical development.

In essence, the future of substituted indazole research is bright, with ongoing efforts to synthesize novel analogues and explore their potential to address challenges in medicine, technology, and materials science. nih.gov

Q & A

Q. Q1. What are the standard synthetic routes for 4,5-Dibromo-7-fluoro-1H-indazole, and how are intermediates purified?

Methodological Answer: The synthesis typically involves halogenation and cyclization steps under controlled conditions. For example:

- Halogenation: Bromine/fluorine substituents are introduced via electrophilic substitution using reagents like N-bromosuccinimide (NBS) or Selectfluor™.

- Cyclization: A common approach employs refluxing in polar aprotic solvents (e.g., DMSO) for 12–18 hours, followed by reduced-pressure distillation and crystallization (e.g., water-ethanol mixtures) to isolate intermediates .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is used to achieve >95% purity, verified by melting point analysis (e.g., 141–143°C as in similar compounds) .

Q. Q2. Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- 1H/13C NMR: Identifies aromatic proton environments and substituent positions. Bromine and fluorine cause distinct splitting patterns (e.g., coupling constants for F in 19F NMR).

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., expected [M+H]+ peaks for C₇H₃Br₂FN₂) and isotopic signatures from bromine .

- Elemental Analysis: Validates stoichiometry (e.g., %C, %H within ±0.3% of theoretical values) .

Advanced Synthesis & Optimization

Q. Q3. How can reaction conditions be optimized to improve yield in halogen-rich indazole synthesis?

Methodological Answer:

- Solvent Selection: High-polarity solvents (DMF, DMSO) enhance solubility of halogenated intermediates. Evidence shows 65% yields in DMSO vs. <50% in THF .

- Catalytic Additives: Sodium metabisulfite (Na₂S₂O₅) reduces side reactions during cyclization, as seen in analogous imidazole syntheses .

- Temperature Control: Maintaining 120°C under nitrogen minimizes decomposition of thermally sensitive intermediates .

Q. Q4. How do bromine/fluorine substituents complicate NMR interpretation, and what strategies resolve ambiguities?

Methodological Answer:

- Challenges: Bromine’s quadrupolar moment broadens peaks, while fluorine causes ¹H-¹⁹F coupling (e.g., 3JHF ~8–12 Hz).

- Solutions:

- Use ¹³C DEPT NMR to differentiate CH/CH₂ groups near heavy atoms.

- 2D NMR (COSY, HSQC) maps coupling networks, distinguishing overlapping signals in aromatic regions .

Safety & Handling

Q. Q5. What engineering controls are critical for mitigating risks during large-scale synthesis?

Methodological Answer:

- Ventilation: Use fume hoods with ≥100 ft/min face velocity to handle volatile reagents (e.g., bromine).

- Containment: Double-walled reactors prevent leaks during high-temperature steps .

- PPE: Chemical-resistant gloves (e.g., nitrile), face shields, and flame-retardant lab coats are mandatory .

Data Analysis & Contradictions

Q. Q6. How can researchers resolve contradictions in catalytic efficiency studies for halogenated indazoles?

Methodological Answer:

- Iterative Analysis: Cross-validate results using orthogonal methods (e.g., HPLC purity vs. NMR integration).

- Control Experiments: Replicate reactions under inert atmospheres to rule out oxidative side reactions.

- Open Data Practices: Share raw spectral data via repositories (e.g., Zenodo) to enable peer validation, balancing transparency with intellectual property concerns .

Computational & Biological Studies

Q. Q7. How does DFT modeling elucidate the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate HOMO/LUMO energies to predict reactivity (e.g., electrophilic attack at C-3). The Lee-Yang-Parr (LYP) functional accurately models correlation energies for halogenated systems .

- Solvent Effects: Include implicit solvent models (e.g., PCM) to simulate DMSO’s polarizing impact on reaction pathways .

Q. Q8. What strategies assess the biological activity of halogenated indazoles while accounting for substituent effects?

Methodological Answer:

- Structure-Activity Relationship (SAR): Compare bioactivity (e.g., kinase inhibition) of analogs with varying halogen positions.

- Metabolic Stability Assays: Evaluate debromination/defluorination in liver microsomes to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.